L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide)
Overview
Description
L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) is a derivative of L-glutamic acid, an important amino acid involved in various metabolic processes This compound is characterized by the presence of a gamma-carboxy-4-hydroxyanilide group, which imparts unique chemical and biological properties
Scientific Research Applications
L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) primarily targets gamma-glutamyltransferase (GGT), a critical enzyme involved in the gamma-glutamyl cycle . This cycle is essential for the metabolism of glutathione, an important antioxidant in the body .
Mode of Action
The compound interacts with its target, gamma-glutamyltransferase, by serving as a synthetic substrate . This interaction facilitates the transfer of gamma-glutamyl functional groups, a process crucial for the metabolism of glutathione .
Biochemical Pathways
L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) affects the gamma-glutamyl cycle, a biochemical pathway responsible for the synthesis and degradation of glutathione . Glutathione plays a vital role in protecting the body from oxidative stress and maintaining the redox state of cells .
Result of Action
The molecular and cellular effects of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) are primarily related to its role in the gamma-glutamyl cycle . By serving as a synthetic substrate for gamma-glutamyltransferase, it can influence the levels of glutathione in the body, thereby affecting cellular antioxidant defenses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide). For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the efficacy of the compound could be influenced by factors such as pH and the presence of other molecules in the environment.
Safety and Hazards
While specific safety and hazard information for L-Glutamic acid γ-(3-carboxy-4-hydroxyanilide) is not available, general safety measures for handling chemicals should be followed. This includes wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Biochemical Analysis
Biochemical Properties
L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) plays a significant role in biochemical reactions, particularly as a substrate for gamma-glutamyltransferase (GGT). Gamma-glutamyltransferase is an enzyme that catalyzes the transfer of gamma-glutamyl functional groups from molecules such as glutathione to an acceptor, which can be an amino acid, peptide, or water. The interaction between L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) and gamma-glutamyltransferase is crucial for understanding the enzyme’s activity and specificity. This compound’s ability to act as a substrate for gamma-glutamyltransferase allows researchers to investigate the enzyme’s kinetics and regulatory mechanisms .
Cellular Effects
L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of gamma-glutamyltransferase, which plays a role in maintaining cellular redox balance and detoxification processes. By modulating gamma-glutamyltransferase activity, L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) can impact the levels of glutathione, a critical antioxidant, thereby influencing cellular oxidative stress and overall cell function .
Molecular Mechanism
The molecular mechanism of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) involves its interaction with gamma-glutamyltransferase. This compound binds to the active site of the enzyme, where it undergoes a gamma-glutamyl transfer reaction. The binding interaction between L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) and gamma-glutamyltransferase is characterized by specific amino acid residues within the enzyme’s active site that facilitate the transfer of the gamma-glutamyl group. This interaction is essential for understanding the enzyme’s catalytic mechanism and how it can be modulated by different substrates and inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or other degradation processes. Long-term exposure to L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in enzyme activity and cellular redox balance .
Dosage Effects in Animal Models
The effects of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) in animal models vary with different dosages. At lower doses, this compound can enhance gamma-glutamyltransferase activity and promote cellular detoxification processes. At higher doses, L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations .
Metabolic Pathways
L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) is involved in metabolic pathways related to glutathione metabolism and gamma-glutamyl cycle. This compound interacts with enzymes such as gamma-glutamyltransferase, which plays a pivotal role in the transfer of gamma-glutamyl groups. The involvement of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) in these pathways can influence metabolic flux and the levels of key metabolites, including glutathione and its derivatives .
Transport and Distribution
Within cells and tissues, L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where gamma-glutamyltransferase activity is prevalent, such as the liver and kidneys. The transport and distribution of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) are essential for its function and effectiveness in modulating enzyme activity and cellular processes .
Subcellular Localization
L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) exhibits specific subcellular localization, primarily within organelles involved in detoxification and redox balance, such as the endoplasmic reticulum and mitochondria. The compound’s activity and function are influenced by its localization, as it can interact with gamma-glutamyltransferase and other enzymes within these compartments. Targeting signals and post-translational modifications may direct L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) to specific subcellular locations, enhancing its effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) typically involves the reaction of L-glutamic acid with 3-carboxy-4-hydroxyaniline. This process can be carried out under mild conditions using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient production of large quantities of the compound with high purity.
Types of Reactions:
Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) for halogenation.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Comparison with Similar Compounds
L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) can be compared with other derivatives of L-glutamic acid, such as:
L-Glutamic acid gamma-(4-hydroxyanilide): Lacks the carboxyl group, which may affect its solubility and reactivity.
L-Glutamic acid gamma-(3-carboxyanilide): Lacks the hydroxyl group, which may influence its biological activity.
The presence of both the carboxyl and hydroxyl groups in L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) makes it unique, providing a balance of hydrophilic and hydrophobic properties that can be advantageous in various applications.
Properties
IUPAC Name |
5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15)7(5-6)11(17)18/h1,3,5,8,15H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXQCQDCWZFRGY-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512090 | |
Record name | 5-[(L-gamma-Glutamyl)amino]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74929-17-2 | |
Record name | 5-[(L-gamma-Glutamyl)amino]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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